Superior Antitrypanosomal Activity vs. Established Drugs
Amidinomycin (IC50 = 420 ng/mL) exhibits significantly higher in vitro activity against *Trypanosoma brucei brucei* GUTat 3.1, the causative agent of sleeping sickness, compared to the established drugs Eflornithine (IC50 = 2270 ng/mL) and Suramin (IC50 = 1580 ng/mL) [1]. Its potency is also within 10-fold of the frontline drug Pentamidine (IC50 = 1.6 ng/mL) [1].
| Evidence Dimension | Antiprotozoal activity (IC50) |
|---|---|
| Target Compound Data | 420 ng/mL |
| Comparator Or Baseline | Eflornithine: 2270 ng/mL; Suramin: 1580 ng/mL; Pentamidine: 1.6 ng/mL |
| Quantified Difference | 5.4-fold more potent than Eflornithine; 3.8-fold more potent than Suramin; 262-fold less potent than Pentamidine. |
| Conditions | In vitro assay against T. b. brucei GUTat 3.1 strain. |
Why This Matters
This data establishes amidinomycin as a structurally novel lead compound with measurable potency against a target of clinical importance, justifying its procurement for mechanism-of-action studies or for generating new analogs with improved selectivity over existing drugs.
- [1] Ōmura, S., et al. (2010). Promising lead compounds for novel antiprotozoals. *The Journal of Antibiotics*, 63, 381–384. (Table 1). View Source
